molecular formula C23H26N4O4 B11029285 3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

3-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B11029285
M. Wt: 422.5 g/mol
InChI Key: JVMGGORLFRSNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE is a complex organic molecule that belongs to the class of benzodiazepines and piperazines. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, and a benzodiazepine core. It is of significant interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and reagents like diphenylvinylsulfonium triflate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the piperazine and benzodiazepine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs.

Scientific Research Applications

3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors in the central nervous system, modulating neurotransmitter release, and influencing signal transduction pathways. The exact molecular targets and pathways may vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic and anticonvulsant effects.

    Quetiapine: A piperazine derivative used as an antipsychotic medication.

Uniqueness

3-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-3,4-DIHYDRO-1H-1,4-BENZODIAZEPINE-2,5-DIONE: is unique due to its specific combination of a methoxyphenyl group, a piperazine ring, and a benzodiazepine core

Properties

Molecular Formula

C23H26N4O4

Molecular Weight

422.5 g/mol

IUPAC Name

3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C23H26N4O4/c1-31-17-8-6-16(7-9-17)26-12-14-27(15-13-26)21(28)11-10-20-23(30)24-19-5-3-2-4-18(19)22(29)25-20/h2-9,20H,10-15H2,1H3,(H,24,30)(H,25,29)

InChI Key

JVMGGORLFRSNPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCC3C(=O)NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.